molecular formula C11H8ClNO3S B065501 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride CAS No. 192329-94-5

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Cat. No.: B065501
CAS No.: 192329-94-5
M. Wt: 269.7 g/mol
InChI Key: CXLPHVTZYYDWQX-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H8ClNO3S It is a sulfonyl chloride derivative, characterized by the presence of a pyridin-2-yloxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom in 2-chloropyridine by the phenoxide ion formed from 4-hydroxybenzenesulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or cesium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in biological molecules, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride: Similar structure but with the pyridine ring attached at the 4-position.

    4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride: Similar structure but with the pyridine ring attached at the 3-position.

    4-(Pyridin-2-yloxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is unique due to the specific positioning of the pyridin-2-yloxy group, which influences its reactivity and the types of reactions it can undergo

Properties

IUPAC Name

4-pyridin-2-yloxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLPHVTZYYDWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391766
Record name 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192329-94-5
Record name 4-(2-Pyridinyloxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192329-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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